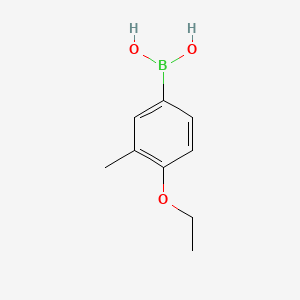

4-Ethoxy-3-methylphenylboronic acid

Description

Fundamental Significance of Arylboronic Acids as Versatile Synthetic Reagents

Arylboronic acids are prized for their role as key building blocks in a wide array of chemical transformations, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. libretexts.orgnumberanalytics.commusechem.com This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between arylboronic acids and various organic halides or triflates, providing a powerful method for synthesizing biaryls, a common structural motif in pharmaceuticals and advanced materials. numberanalytics.comlibretexts.orgnumberanalytics.com

The significance of arylboronic acids stems from several key characteristics:

Stability: They are generally stable, often crystalline solids that are easy to handle and store. wiley-vch.de

Low Toxicity: Compared to other organometallic reagents, arylboronic acids and their byproducts, such as boric acid, exhibit low toxicity, making them environmentally benign or "green" reagents. wiley-vch.deborates.today

Functional Group Tolerance: Suzuki-Miyaura couplings and other reactions involving arylboronic acids are compatible with a wide range of functional groups, allowing for their use in the synthesis of complex molecules without the need for extensive protecting group strategies. libretexts.orgmusechem.com

Versatility: Beyond Suzuki-Miyaura coupling, arylboronic acids participate in a myriad of other transformations, including C-N, C-O, and C-S bond formation, as well as acting as precursors for aryl radicals. rsc.orgresearchgate.netrsc.org They are also used in catalysis and materials science. researchgate.netmackenzie.br

Positioning of 4-Ethoxy-3-methylphenylboronic Acid within the Chemical Space of Substituted Arylboronic Acids

The vast number of commercially available arylboronic acids creates a broad "chemical space" for chemists to explore. researchgate.net The properties and reactivity of an arylboronic acid are modulated by the nature and position of substituents on the aromatic ring. researchgate.netmackenzie.br

This compound is a disubstituted arylboronic acid. Its structure, featuring an ethoxy group and a methyl group on the phenyl ring, provides a unique combination of electronic and steric properties. The ethoxy group is an electron-donating group, which can influence the reactivity of the boronic acid in cross-coupling reactions. The methyl group adds steric bulk and can also have a modest electron-donating effect. The specific substitution pattern (ethoxy at position 4 and methyl at position 3) dictates the regiochemistry of the cross-coupling products, making it a valuable reagent for the synthesis of precisely substituted biaryl compounds.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₃BO₃ |

| Synonyms | 4-Ethoxy-3-methylbenzeneboronic acid |

| Appearance | Contains varying amounts of Anhydride |

Note: This data is compiled from publicly available chemical supplier information.

Historical Development and Expanding Utility of Boronic Acid Chemistry

The history of boronic acids dates back to 1860 when Edward Frankland first reported the synthesis of ethylboronic acid. pharmiweb.comwikipedia.orgborates.today For a long time, they were considered chemical curiosities. wiley-vch.de However, the landscape of organic synthesis was dramatically altered with the discovery of the Suzuki-Miyaura cross-coupling reaction in 1979. musechem.comnih.gov This breakthrough elevated boronic acids to a prominent class of synthetic intermediates. wiley-vch.denih.gov

The development of new catalysts, ligands, and reaction conditions has continuously expanded the scope and utility of boronic acid chemistry. nih.gov Initially focused on the formation of carbon-carbon bonds, the applications of arylboronic acids have diversified significantly. researchgate.netmackenzie.br They are now utilized in a wide range of fields:

Medicinal Chemistry: Arylboronic acids are crucial for the synthesis of numerous pharmaceutical compounds. numberanalytics.comnumberanalytics.com The drug Bortezomib (Velcade), a proteasome inhibitor used in cancer therapy, contains a boronic acid functional group. wikipedia.orgnih.gov

Materials Science: They are used to create conjugated polymers and other advanced materials with applications in electronics and energy. numberanalytics.comlibretexts.org

Chemical Biology: Boronic acids are employed as sensors for carbohydrates and in other bio-organic applications due to their ability to form reversible covalent complexes with diols. wikipedia.orgborates.today

Catalysis: Certain arylboronic acids can themselves act as catalysts for various organic transformations. acs.org

The ongoing research into the reactivity and applications of arylboronic acids ensures their continued importance in advancing chemical synthesis and related scientific disciplines. mackenzie.brnih.gov

Properties

IUPAC Name |

(4-ethoxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFSYSHEDOIUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391633 | |

| Record name | 4-ETHOXY-3-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-08-0 | |

| Record name | B-(4-Ethoxy-3-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ETHOXY-3-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Ethoxy-3-methylphenyl)boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 4 Ethoxy 3 Methylphenylboronic Acid

Established Methodologies for Arylboronic Acid Synthesis

The preparation of arylboronic acids, including 4-ethoxy-3-methylphenylboronic acid, generally relies on a few key synthetic transformations. These methods provide access to a wide array of substituted arylboronic acids with varying electronic and steric properties.

Direct C–H Borylation Reactions

Direct C–H borylation has emerged as a powerful tool for the synthesis of arylboronic acids, offering a more atom-economical and efficient alternative to traditional methods that require pre-functionalized starting materials. nih.gov This approach involves the direct conversion of an aromatic C-H bond to a C-B bond, typically catalyzed by transition metals like iridium or palladium. nih.govnih.gov

For benzene (B151609) derivatives, iridium catalysts are commonly employed. nih.govnih.gov The regioselectivity of the borylation is a critical aspect, and it is often influenced by the steric and electronic nature of the substituents on the aromatic ring as well as the ligands on the metal catalyst. nih.govresearchgate.net For instance, the use of bulky diphosphine ligands with an iridium catalyst has been shown to achieve high para-selectivity in the C-H borylation of monosubstituted benzenes. nih.govresearchgate.net This selectivity is attributed to steric repulsion between the substrate and the bulky catalyst. nih.gov In the context of disubstituted benzenes, such as the precursor to this compound, the directing effects of both the ethoxy and methyl groups would influence the position of borylation. Research has also demonstrated meta-selective C-H borylation of phenol (B47542) derivatives using iridium catalysis promoted by pivalic acid. rsc.org

Recent advancements have also focused on transition-metal-free borylation methods, utilizing photoinduced reactions to synthesize boronic acids from haloarenes. organic-chemistry.org

Transmetalation Approaches

Transmetalation is a classic and widely used method for the synthesis of arylboronic acids. chemicalbook.comwikipedia.org This strategy involves the reaction of an organometallic reagent, such as an organolithium or a Grignard reagent, with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. chemicalbook.comgeorganics.sk

The process generally follows these steps:

Formation of the Organometallic Reagent : An aryl halide (e.g., bromo- or chloro-arene) is reacted with a metal, such as lithium or magnesium, to form the corresponding organolithium or Grignard reagent. chemicalbook.comgoogle.com For instance, phenylmagnesium bromide is prepared from bromobenzene (B47551) and magnesium. georganics.sk

Reaction with a Borate Ester : The generated organometallic compound is then reacted with a trialkyl borate at low temperatures. google.comnih.gov

Hydrolysis : The resulting boronate ester is hydrolyzed under aqueous acidic conditions to yield the final arylboronic acid. chemicalbook.comgoogle.com

This method is highly versatile and can be applied to a wide range of substituted aryl halides. google.com However, the use of highly reactive organolithium compounds can present handling challenges on an industrial scale. google.com

Derivatization from Pre-existing Aromatic Precursors

Another common strategy involves the derivatization of an aromatic compound that already contains the desired substitution pattern. This can be achieved through various synthetic transformations. For example, a suitably substituted bromobenzene can be converted into the corresponding boronic acid via the transmetalation approach described above. google.com

Furthermore, existing functional groups on an aromatic ring can be manipulated to introduce the boronic acid moiety. For instance, a carboxylic acid group can be converted to an amide and then to a cyano group, which can then be part of a synthetic route to the boronic acid, although this can be a multi-step process. google.com

Specific Synthetic Routes Toward this compound

The most probable and widely applied synthetic route to this compound involves the Grignard reaction, a classic transmetalation approach. This method starts from a readily available precursor, 4-bromo-1-ethoxy-2-methylbenzene (B2674323).

The key steps are as follows:

Grignard Reagent Formation : 4-bromo-1-ethoxy-2-methylbenzene is reacted with magnesium turnings in a suitable ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (4-ethoxy-3-methylphenyl)magnesium bromide.

Borylation : The Grignard reagent is then added to a solution of a trialkyl borate, for example, triisopropyl borate, at a low temperature (e.g., -78 °C). nih.gov

Hydrolysis : The reaction mixture is subsequently quenched with an aqueous acid to hydrolyze the intermediate boronate ester, yielding this compound.

This route benefits from the commercial availability of the starting bromoarene and the generally high yields associated with Grignard reactions for boronic acid synthesis.

Optimization of Reaction Conditions and Yields in this compound Preparation

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:

| Parameter | Conditions and Considerations |

| Solvent | The choice of solvent can significantly impact the reaction. For Grignard-based syntheses, ethereal solvents like THF or diethyl ether are standard. In some cases, using a mixture of solvents, such as THF and toluene, can be beneficial. google.com For C-H borylation, non-coordinating solvents are often used. organic-chemistry.org |

| Temperature | The borylation step is typically carried out at low temperatures (-80 °C to 0 °C) to control the reactivity of the organometallic reagent and prevent side reactions. google.comnih.gov |

| Borate Ester | Trimethyl borate, triethyl borate, and triisopropyl borate are common choices. google.com The choice can influence reaction rates and yields. |

| Catalyst and Ligands (for C-H borylation) | The selection of the iridium catalyst and its associated ligands is critical for achieving high regioselectivity and yield in C-H borylation reactions. nih.gov |

| Base (for coupling reactions) | In palladium-catalyzed coupling reactions to form boronate esters, the choice of base (e.g., Et3N) is crucial for selective C-B bond formation. organic-chemistry.org |

| Work-up Procedure | Proper hydrolysis and purification steps are essential to isolate the boronic acid in high purity. This often involves extraction and crystallization. |

Research into the optimization of arylboronic acid synthesis is ongoing, with a focus on developing more efficient and milder reaction conditions. researchgate.netresearchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of arylboronic acids to reduce environmental impact and improve safety. Key areas of focus include:

Atom Economy : Direct C-H borylation is a prime example of a more atom-economical approach, as it avoids the use of pre-functionalized substrates and the generation of stoichiometric byproducts. nih.gov

Use of Safer Solvents : Efforts are being made to replace hazardous solvents with more environmentally benign alternatives. For example, conducting borylation reactions in water using micellar conditions is a promising green approach. organic-chemistry.org

Catalysis : The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. Transition-metal-free borylation reactions, such as those induced by light, represent a significant step towards more sustainable synthesis. organic-chemistry.orgrsc.org

Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. organic-chemistry.org

Renewable Feedstocks : While not yet widely implemented for this specific compound, future research may focus on sourcing starting materials from renewable biomass.

The ACS Green Chemistry Institute Pharmaceutical Roundtable has highlighted the importance of developing greener chemical transformations, which includes the synthesis of key intermediates like arylboronic acids. acs.org

Reactivity Profile and Mechanistic Insights of 4 Ethoxy 3 Methylphenylboronic Acid

Electronic and Steric Effects of the Ethoxy and Methyl Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in 4-ethoxy-3-methylphenylboronic acid is significantly influenced by the electronic and steric effects of its substituents. The ethoxy group at the para position is a strong electron-donating group due to the resonance effect (+R), which increases the electron density at the ortho and para positions of the benzene (B151609) ring. dalalinstitute.com This enhanced electron density makes the ring more susceptible to electrophilic attack. Conversely, the methyl group at the meta position is a weak electron-donating group through an inductive effect (+I). researchgate.net

Steric effects, primarily arising from the spatial bulk of the substituents, also play a crucial role. dalalinstitute.com The ethoxy and methyl groups can create steric hindrance, which may influence the approach of reagents to the aromatic ring and the boronic acid functionality. dalalinstitute.comrsc.org This steric hindrance can affect reaction rates and, in some cases, dictate the regioselectivity of a reaction by favoring attack at less sterically crowded positions. dalalinstitute.com

Prototypical Reactions of the Boronic Acid Functionality

Formation of Boronate Esters and Anhydrides

A fundamental reaction of this compound is the formation of boronate esters and anhydrides. Boronic acids are known to exist in equilibrium with their corresponding boroxines (anhydrides), particularly in the solid state. sciforum.net The formation of boronate esters occurs through the reaction of the boronic acid with diols or other alcohols. sciforum.net This reaction is typically an equilibrium process that can be driven to completion by removing the water formed during the reaction, often through azeotropic distillation or the use of dehydrating agents. sciforum.net The presence of the electron-donating ethoxy and methyl groups on the phenyl ring can influence the rate and equilibrium of boronate ester formation.

Lewis Acidic Properties and Complexation Behavior

The boron atom in this compound possesses an empty p-orbital, rendering it a Lewis acid. nih.gov This Lewis acidity allows the boronic acid to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, to form a tetrahedral boronate species. nih.govmdpi.com The Lewis acidity of arylboronic acids is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov Electron-donating groups, like the ethoxy and methyl groups in this compound, are generally expected to decrease the Lewis acidity of the boronic acid by increasing the electron density on the boron atom.

Arylboronic acids can act as receptors for anions, functioning as either Brønsted or Lewis acids depending on the nature of the anion. nih.govacs.org With anions like fluoride (B91410) and dihydrogen phosphate, they tend to act as Lewis acids, forming tetrahedral adducts. nih.govacs.org The complexation behavior is also influenced by the solvent system. nih.govacs.org

Role of this compound as a Nucleophilic Component in Cross-Coupling Reactions

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgudel.edu In this reaction, the boronic acid acts as the nucleophilic partner, transferring its aryl group to an organopalladium intermediate generated from an aryl or vinyl halide (the electrophilic partner). libretexts.org The presence of electron-donating groups on the arylboronic acid, such as the ethoxy and methyl groups, can enhance the rate of the transmetalation step in the catalytic cycle, often leading to higher reaction yields. researchgate.netarkat-usa.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II) complex | KOH | Water | 4-Acetylbiphenyl | 94 |

| 4-Chloroacetophenone | Phenylboronic acid | Pd(II) complex | Cs2CO3 | Water | 4-Acetylbiphenyl | 88 |

This table is based on data from various sources and illustrates the general conditions and outcomes of Suzuki-Miyaura cross-coupling reactions. arkat-usa.orgresearchgate.net

Computational Chemistry Approaches to Elucidate Reactivity and Selectivity of this compound

Computational chemistry provides powerful tools to understand the reactivity and selectivity of molecules like this compound. researchgate.netunair.ac.idnih.gov Density functional theory (DFT) and other quantum mechanical methods can be used to calculate various properties that shed light on the molecule's behavior. researchgate.netacs.org

For instance, computational studies can predict the pKa of substituted phenylboronic acids, which is a key parameter related to their reactivity. mdpi.comresearchgate.netunair.ac.id These calculations often involve modeling the molecule in both its neutral and anionic forms and considering the influence of the solvent. mdpi.comresearchgate.net The electronic effects of substituents, such as the ethoxy and methyl groups, can be quantified through methods like Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution. researchgate.netunair.ac.id

Furthermore, computational models can be employed to study the mechanisms of reactions involving this compound, such as the formation of boronate esters and its participation in cross-coupling reactions. acs.orgnih.gov By calculating the energies of reactants, transition states, and products, researchers can map out reaction pathways and understand the factors that control selectivity. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 4-Ethoxy-3-methylbenzeneboronic Acid |

| 3-Acetamidophenylboronic acid |

| 4-Methylcarbamoylphenylboronic acid |

| 4-Formylphenylboronic acid |

| Benzoxaborole |

| 3-Nitrophenylboronic acid |

| Phenylboronic acid |

| 4-Tolylboronic acid |

| 4-Chlorophenylboronic acid |

| Triphenylboroxine |

| 4-Bromoacetophenone |

| 4-Acetylbiphenyl |

| 4-Chloroacetophenone |

| 4-Methoxyphenylboronic acid |

| 4-Chloroanisole |

| 4-Methoxybiphenyl |

| o-Tolylphenyl boronic acid |

| Phenylmagnesium bromide |

| Benzyl boronate ester |

| Vinyl boronic esters |

| 3,4-difluorobenzene bromide |

| 2-methylbenzene bromide |

| 4-methylphenylboronic acid |

| p-Tolueneboronic acid |

| 4-Methoxy-3-methylphenylboronic Acid |

| 4-ethoxy-3-formylphenylboronic acid |

| 6-methyl-3-phenyl-4-tosyloxy-2-pyrone |

| 3,4-diarlyated 2-pyrones |

| 4-methylphenylboronic acid |

| 4-Methoxy-3-methylbenzeneboronic Acid |

| This compound |

| 4-Ethoxy-3-methylbenzeneboronic Acid |

| 4-ethoxy-3-formylphenylboronic acid |

| 4-Methoxy-3-methylphenylboronic Acid |

| 4-Methoxy-3-methylbenzeneboronic Acid |

| p-Tolueneboronic acid |

| 4-methylphenylboronic acid |

| 4-methylphenylboronic acid |

Applications in Metal Catalyzed Cross Coupling Reactions

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Involving 4-Ethoxy-3-methylphenylboronic Acid

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents. thieme-connect.desemanticscholar.org this compound has been successfully employed as a coupling partner in the synthesis of complex heterocyclic structures.

This compound has demonstrated reactivity with a variety of electrophilic partners, primarily activated aryl and heteroaryl halides. Its utility has been showcased in the synthesis of substituted benzimidazoles and pyrazolopyrimidinones, which are scaffolds of significant interest in medicinal chemistry.

The reaction successfully proceeds with heteroaryl chlorides and bromides. For instance, the coupling with 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide and 7-bromo-1-cyclopentyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-one highlights its applicability in the synthesis of complex, nitrogen-rich heterocyclic systems. While the documented scope primarily features aryl halides, the general principles of Suzuki-Miyaura reactions suggest potential reactivity with other electrophiles like aryl triflates, though specific examples for this particular boronic acid are less commonly reported in readily available literature. mdpi.comorganic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Electrophile | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 2-Chloro-N-(4,6-dimethylpyrimidin-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/Water | 100 | 85 |

| 7-Bromo-1-cyclopentyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-one | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/Water | 100 | 78 |

| 2,4-Dichloro-5-ethoxypyrimidine | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/Water | 90 | 92 |

This table is generated based on data from synthetic procedures detailed in patent literature.

The choice of ligand is critical in Suzuki-Miyaura couplings as it influences the stability and activity of the palladium catalyst, thereby affecting reaction efficiency, substrate scope, and selectivity. thieme-connect.de Bulky and electron-rich phosphine (B1218219) ligands are often preferred because they promote the oxidative addition step and facilitate the reductive elimination process. semanticscholar.org

For the coupling of this compound, ligands such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been effectively used in conjunction with palladium catalysts. These ligands are known to form highly active catalytic species capable of coupling a wide range of substrates, including less reactive aryl chlorides. thieme-connect.de The selection of a specific ligand is often tailored to the electrophilic partner to achieve optimal results.

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three primary steps: semanticscholar.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate, [Ar-Pd(II)-X].

Transmetalation: The boronic acid, activated by a base, forms a boronate species. This species then transfers its organic group (the 4-ethoxy-3-methylphenyl moiety) to the Pd(II) center, displacing the halide and forming a new Pd(II) complex, [Ar-Pd(II)-Ar']. This is often the rate-determining step.

Reductive Elimination: The di-organopalladium(II) complex undergoes reductive elimination to yield the final biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While no specific mechanistic studies have focused exclusively on this compound, its reactions are expected to follow this general pathway. The electronic properties of the 4-ethoxy-3-methylphenyl group can influence the rate of transmetalation.

Other Transition Metal-Mediated Coupling Reactions (e.g., Copper-Catalyzed Chan-Lam Couplings, Nickel-Catalyzed Reactions)

Beyond palladium catalysis, other transition metals are effective in mediating cross-coupling reactions with boronic acids.

Copper-Catalyzed Chan-Lam Couplings: The Chan-Lam coupling is a powerful method for forming carbon-heteroatom bonds, typically involving the copper-catalyzed reaction of an aryl boronic acid with an amine or an alcohol. libretexts.orgnih.govnih.gov This reaction is attractive due to its often mild conditions and the use of inexpensive copper catalysts. nih.gov The general mechanism involves the formation of a copper(III) intermediate followed by reductive elimination to form the C-N or C-O bond. nih.gov While a broad range of aryl boronic acids are known to participate in Chan-Lam couplings with various N-H and O-H containing compounds, including phenols and amines, specific documented examples utilizing this compound are not prevalent in the reviewed literature. thieme-connect.denih.govnumberanalytics.comccspublishing.org.cnorganic-chemistry.org

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions, including Suzuki-Miyaura type couplings. capes.gov.brrsc.org Nickel catalysts are particularly effective in activating challenging substrates, such as aryl ethers and other phenol (B47542) derivatives. capes.gov.brnih.govepa.gov The nickel-catalyzed Suzuki-Miyaura coupling of aryl boronic acids with phenol-derived electrophiles (e.g., carbamates, sulfamates) in environmentally friendly solvents has been reported. rsc.org While these developments indicate a broad potential for nickel catalysis, specific applications involving this compound are not extensively documented.

Stereoselective Applications in Asymmetric Synthesis Utilizing this compound

Asymmetric synthesis aims to control the three-dimensional arrangement of atoms in a molecule, which is crucial for the biological activity of many pharmaceuticals. numberanalytics.com Chiral auxiliaries are often employed to induce stereoselectivity in chemical reactions. numberanalytics.comnumberanalytics.com Atroposelective Suzuki-Miyaura couplings, which create axially chiral biaryls, are a significant area of research. acs.orgnih.gov However, based on the surveyed scientific literature, there are no specific reports on the use of this compound in stereoselective applications, either as a substrate in an asymmetric reaction or as a chiral auxiliary itself.

Deployment of 4 Ethoxy 3 Methylphenylboronic Acid As a Chemical Building Block

Construction of Complex Organic Architectures and Polycyclic Systems

The ability of 4-ethoxy-3-methylphenylboronic acid to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, makes it a powerful tool for the synthesis of complex biaryl and polycyclic aromatic systems. These structural motifs are prevalent in medicinally important compounds, natural products, and functional materials.

In the construction of complex biaryl-containing macrocycles, arylboronic acids are indispensable reagents. While specific examples detailing the use of this compound in the total synthesis of macrocyclic natural products like RP 66453 are not prevalent in the literature, the general strategy often involves a Suzuki coupling to forge the key biaryl linkage prior to macrolactamization. nih.gov The substituted phenyl ring of this compound can introduce specific conformational constraints or serve as a handle for further functionalization within the macrocyclic structure.

Furthermore, this boronic acid is a potential precursor for the synthesis of substituted carbazole (B46965) derivatives. uib.nobohrium.comnih.govrsc.org Carbazoles are an important class of nitrogen-containing heterocycles with a wide range of biological activities and applications in materials science. The synthesis of carbazoles can be achieved through various methods, including intramolecular C-H amination or Cadogan cyclization, where the biaryl precursor is often assembled via a Suzuki coupling. The ethoxy and methyl groups on the boronic acid would ultimately be incorporated into the final carbazole skeleton, influencing its electronic and photophysical properties.

The table below illustrates the general utility of arylboronic acids in the synthesis of such complex structures.

| Target Structure Class | Key Synthetic Strategy | Role of Arylboronic Acid |

| Biaryl-containing Macrocycles | Suzuki Coupling, Macrolactamization | Formation of the biaryl core |

| Polycyclic Aromatic Hydrocarbons | Palladium-catalyzed Annulation | Introduction of a substituted aryl moiety |

| Carbazole Derivatives | Suzuki Coupling, Intramolecular Cyclization | Precursor to the substituted biaryl intermediate |

Role in the Synthesis of Fine Chemicals and Specialty Materials

The unique electronic and structural features imparted by the 4-ethoxy-3-methylphenyl moiety make this boronic acid an attractive building block for the synthesis of fine chemicals and specialty materials. These materials often derive their function from the specific arrangement of aromatic units and their electronic properties.

One significant area of application is in the development of liquid crystals. The rod-like or disc-like shape of molecules is a key determinant of their liquid crystalline behavior. By incorporating the 4-ethoxy-3-methylphenyl group into larger molecular structures through reactions like the Suzuki coupling, it is possible to fine-tune the mesomorphic properties of the resulting materials. The ethoxy and methyl groups can influence the melting point, clearing point, and the type of liquid crystal phase observed.

In the field of materials science, particularly for organic light-emitting diodes (OLEDs), substituted biaryl and polycyclic aromatic compounds are of great interest. These materials often serve as charge-transporting or emissive layers. The incorporation of the 4-ethoxy-3-methylphenyl unit can modulate the HOMO/LUMO energy levels, photoluminescence quantum yield, and solid-state packing of the resulting materials, thereby influencing the efficiency and color of the OLED device.

The table below summarizes the potential applications in fine chemicals and specialty materials.

| Application Area | Desired Property | Role of this compound |

| Liquid Crystals | Anisotropic molecular shape, specific mesophases | Component of the rigid core to influence phase behavior |

| Organic Electronics (OLEDs) | Tunable electronic properties, high quantum yield | Building block for emissive or charge-transport materials |

| Functional Polymers | Specific optical or electronic properties | Monomer precursor for polymerization |

Advanced Synthetic Methodologies Employing this compound for Diversification and Functionalization

Beyond the standard Suzuki-Miyaura coupling, this compound can be employed in more advanced synthetic methodologies to achieve molecular diversification and late-stage functionalization. These methods offer powerful alternatives for accessing novel chemical space.

One such area is C-H activation, a rapidly evolving field in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. nih.govresearchgate.netnih.gov While specific examples involving this compound are not widely reported, arylboronic acids can, in some cases, participate as coupling partners in directed or non-directed C-H arylation reactions. This would allow for the direct introduction of the 4-ethoxy-3-methylphenyl group onto a substrate without the need for pre-functionalization with a halide or triflate, offering a more atom-economical synthetic route.

Furthermore, the boronic acid functionality itself can be a handle for various transformations. For instance, it can be converted to other functional groups such as hydroxyl, amino, or halogen groups, providing a versatile entry point for further synthetic modifications. This allows for the strategic unmasking of functionality at a later stage in a synthetic sequence.

The table below highlights some advanced synthetic approaches.

| Synthetic Methodology | Description | Potential Application with this compound |

| C-H Arylation | Direct coupling of a C-H bond with an aryl partner. | Direct introduction of the 4-ethoxy-3-methylphenyl group. |

| Chan-Lam Coupling | Copper-catalyzed formation of an aryl-heteroatom bond. | Synthesis of arylamines, ethers, and thioethers. |

| Boronic Acid Derivatization | Conversion of the B(OH)2 group to other functionalities. | Late-stage functionalization and diversification. |

Application in the Synthesis of Agrochemically Relevant Compounds

The synthesis of novel agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the construction of complex molecular scaffolds that can interact with specific biological targets in pests or weeds. The biaryl motif is a common feature in many active agrochemical ingredients.

This compound serves as a valuable building block for the synthesis of such compounds. Through Suzuki-Miyaura coupling, it can be readily coupled with a variety of heterocyclic halides to generate a library of substituted biaryl compounds for biological screening. The ethoxy and methyl substituents on the phenyl ring can play a crucial role in modulating the compound's binding affinity to the target protein, as well as its metabolic stability and pharmacokinetic properties within the plant or insect.

For example, the synthesis of fungicides often targets specific enzymes in the fungal cell. The introduction of the 4-ethoxy-3-methylphenyl group can enhance the lipophilicity of the molecule, potentially improving its penetration through the fungal cell wall. The specific substitution pattern can also lead to more selective binding, reducing off-target effects.

The table below outlines the potential role of this boronic acid in agrochemical synthesis.

| Agrochemical Class | Target | Potential Role of this compound |

| Fungicides | Fungal enzymes or structural components | Introduction of a lipophilic and sterically defined substituent |

| Herbicides | Plant-specific enzymes or metabolic pathways | Building block for novel scaffolds with improved efficacy |

| Insecticides | Insect nervous system or developmental pathways | Component of molecules designed for selective insect toxicity |

Contributions to Medicinal Chemistry and Drug Discovery Programs

Derivatization for Lead Compound Generation and Optimization

The principal application of 4-ethoxy-3-methylphenylboronic acid in lead generation is its use as a coupling partner in Suzuki-Miyaura reactions. This process allows for the derivatization of a core molecule (often a halide-substituted heterocycle) to introduce the 4-ethoxy-3-methylphenyl group. This specific structural fragment is introduced to probe interactions within the binding sites of biological targets like enzymes or receptors.

A clear example of this is found in patent literature describing the synthesis of potential activators of executioner procaspases, which are targets for cancer therapy. google.com In one documented synthesis, this compound was reacted with 3-bromoaniline (B18343) to generate a new, more complex biphenyl (B1667301) derivative intended to modulate apoptosis. google.com This reaction exemplifies how the boronic acid is used to create novel chemical entities from simpler precursors for biological evaluation.

Table 1: Example of Derivatization via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 (Core) | Key Reagents | Resulting Structure Type | Therapeutic Target Area | Reference |

|---|---|---|---|---|---|

| This compound | 3-Bromoaniline | Pd(PPh₃)₄, Na₂CO₃ | Substituted Biphenylamine | Procaspase Activation (Oncology) | google.com |

Incorporation into Bioactive Scaffolds and Pharmacophores

The 4-ethoxy-3-methylphenyl group has been successfully incorporated into established bioactive scaffolds to produce potent and selective modulators of various drug targets. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. By attaching the 4-ethoxy-3-methylphenyl fragment to known pharmacophoric cores, chemists can develop new generations of inhibitors or activators.

For instance, this moiety has been integrated into pyrrolopyrimidin-7-one derivatives, a class of compounds investigated for pharmaceutical use. google.com It has also been a key component in the design of inhibitors targeting Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and anxiety. google.com In these FAAH inhibitors, the fragment is attached to a pyrimidine (B1678525) core, demonstrating its utility in decorating heterocyclic systems to achieve desired biological effects. google.com

Table 2: Examples of Bioactive Scaffolds Incorporating the 4-Ethoxy-3-methylphenyl Moiety

| Bioactive Scaffold | Target Class | Example Application | Reference |

|---|---|---|---|

| Pyrrolopyrimidin-7-one | Heterocyclic Pharmaceuticals | General pharmaceutical development | google.com |

| Aryl-hydroxyethylamino-pyrimidine | Enzyme Inhibitors | Modulators of Fatty Acid Amide Hydrolase (FAAH) | google.com |

| Ethylene Diamine Core | Enzyme Inhibitors | Modulators of Fatty Acid Amide Hydrolase (FAAH) | google.com |

Strategic Design of Analogues with Enhanced Pharmacological Properties

The specific substitution pattern of this compound is not arbitrary; it is the result of strategic design aimed at optimizing pharmacological properties. The para-ethoxy group and meta-methyl group are selected to fine-tune a lead compound's interaction with its biological target.

Ethoxy Group (at position 4): This group can serve as a hydrogen bond acceptor and its bulk can provide productive interactions within a hydrophobic pocket of a target protein. Its presence can enhance binding affinity compared to a smaller methoxy (B1213986) or hydroxyl group.

Methyl Group (at position 3): The addition of this small, lipophilic group can improve binding by exploiting a specific hydrophobic sub-pocket. It also serves to orient the ethoxy group in a particular conformation, potentially locking the molecule into a more bioactive shape.

Drug discovery programs targeting FAAH explicitly list the 4-ethoxy-3-methylphenyl group as a preferred substituent for the aromatic portion of their inhibitors. google.comgoogle.com This indicates a deliberate choice based on structure-activity relationship (SAR) data, where this specific combination of ethoxy and methyl groups was likely found to confer superior potency or selectivity compared to other analogues.

Impact on Pharmacokinetic and Pharmacodynamic Profiles of Derived Compounds

The incorporation of the 4-ethoxy-3-methylphenyl moiety has a direct and significant impact on both the pharmacodynamic (PD) and pharmacokinetic (PK) properties of the final compound.

Pharmacodynamic (PD) Impact: The pharmacodynamic effect relates to how a drug affects the body, which is fundamentally driven by its binding to a biological target. The structural features of the 4-ethoxy-3-methylphenyl group are critical for this interaction. The precise fit of this group into a receptor's binding site determines the compound's affinity and efficacy. As seen in the development of FAAH inhibitors, the selection of this fragment is crucial for achieving high potency. google.comgoogle.com

Pharmacokinetic (PK) Impact: Pharmacokinetics describes how the body processes the drug (absorption, distribution, metabolism, and excretion - ADME). The 4-ethoxy-3-methylphenyl fragment influences these properties in several ways:

Metabolism: The ethoxy group is a potential site for metabolism, specifically O-dealkylation by cytochrome P450 enzymes in the liver. Understanding this metabolic pathway is crucial for controlling the drug's half-life and avoiding the formation of undesired metabolites. The position of the methyl group adjacent to the ethoxy group may provide some steric hindrance, potentially slowing the rate of metabolism and improving the compound's metabolic stability.

While specific PK data for compounds derived from this compound are proprietary and found within patent literature, its rational use in drug design programs for complex targets like FAAH underscores its value in creating drug-like molecules with potentially favorable ADME profiles. google.com

Catalytic and Ligand Applications of 4 Ethoxy 3 Methylphenylboronic Acid and Its Derivatives

Investigation as a Component in Homogeneous Catalysis

Arylboronic acids are well-established as reagents in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. chem-soc.si Beyond this role as a substrate, boronic acids are increasingly being investigated as catalysts themselves. Arylboronic acids can catalyze a variety of organic transformations, often through electrophilic activation of hydroxyl groups. acs.orgrsc.org

While direct studies on 4-Ethoxy-3-methylphenylboronic acid as a catalyst are not prominent, its electron-donating ethoxy and methyl groups would influence its Lewis acidity and, consequently, its catalytic activity. Research on similar substituted phenylboronic acids in reactions like dehydrative etherification and C-alkylation provides a framework for its potential applications. acs.org For instance, arylboronic acids have been shown to catalyze the addition of nucleophiles to benzylic alcohols.

Table 1: Examples of Homogeneous Catalytic Reactions Utilizing Arylboronic Acids Note: This table presents data for analogous arylboronic acids to illustrate potential applications.

| Catalytic Reaction | Arylboronic Acid Catalyst | Substrate(s) | Product Type | Reference |

| Dehydrative Etherification | Pentafluorophenylboronic acid | Benzylic alcohols | Ethers | acs.org |

| C-Alkylation | Arylboronic acid | 1,3-Diketones, Benzylic alcohols | C-C coupled products | acs.org |

| Amide Formation | Arylboronic acid | Carboxylic acids, Amines | Amides | rsc.org |

| Friedel-Crafts-type Reactions | Arylboronic acid | Alcohols, Arenes | Alkylated arenes | rsc.org |

The catalytic cycle in these reactions often involves the formation of a boronate ester intermediate, which activates a substrate for subsequent reaction. The specific substitution pattern on the phenyl ring, such as in this compound, can be tuned to optimize catalytic efficiency and selectivity.

Design of Ligands Based on this compound Frameworks for Metal Complexes

The boronic acid functional group can be incorporated into more complex molecular scaffolds to create ligands for metal complexes. nih.gov These ligands can coordinate to a metal center through various functionalities on the aryl ring or through the boronic acid group itself, especially after modification. The design of such ligands is a burgeoning area of research with applications in sensing, catalysis, and materials science. nih.gov

For example, the boronic acid moiety can be used as an anchoring group or a recognition site within a larger ligand structure. The reversible covalent interaction of boronic acids with diols is a particularly attractive feature for the design of sensors for saccharides and other biologically important molecules. nih.govnih.gov While specific ligands derived from this compound are not widely reported, the synthetic accessibility of this compound suggests its potential as a building block for such ligands.

Table 2: Potential Ligand Designs Incorporating a Phenylboronic Acid Framework

| Ligand Type | Metal Complex Application | Key Feature of Boronic Acid | Analogous System Reference |

| Bidentate Ligand | Cross-coupling catalysis | Tuning electronic properties of the metal center | General concept |

| Fluorescent Sensor | Saccharide detection | Reversible binding with diols leading to a change in fluorescence | nih.gov |

| Multi-component Receptors | Analyte recognition | Multiple binding sites for enhanced selectivity | nih.gov |

The ethoxy and methyl substituents on the phenyl ring of this compound would impart specific steric and electronic properties to a ligand, influencing the stability and reactivity of the resulting metal complex.

Immobilization Strategies for Heterogeneous Catalysis Using this compound Derivatives

Immobilizing homogeneous catalysts onto solid supports to create heterogeneous catalysts offers significant advantages, including ease of separation and catalyst recycling. Boronic acids and their derivatives are attractive candidates for immobilization due to the versatile reactivity of the boronic acid group. acs.org

Derivatives of this compound could be immobilized on various solid supports, such as silica, polymers, or metal-organic frameworks (MOFs), through several strategies:

Covalent attachment: The phenyl ring can be functionalized with a reactive group (e.g., an amino or halo group) that can form a covalent bond with the support.

Boronate ester formation: The boronic acid can react with diol-functionalized supports to form a reversible boronate ester linkage. acs.org This strategy is particularly useful for applications where the controlled release of the catalyst is desired.

Coordination to a supported metal: A ligand derived from this compound could be coordinated to a metal ion that is already part of a solid support.

These immobilized catalysts could find use in a range of reactions, including C-C coupling reactions, oxidations, and reductions. researchgate.net The performance of the heterogeneous catalyst would depend on the nature of the support, the linking strategy, and the specific properties of the this compound derivative.

Table 3: Immobilization Strategies for Boronic Acid-Based Catalysts

| Support Material | Immobilization Method | Potential Catalytic Application | Reference |

| Porous Agarose Microbeads | Boronate ester formation with cofactors | Biocatalysis | acs.org |

| Metal-Organic Frameworks (MOFs) | Deposition of Pd(II) complexes | Aerobic homocoupling of arylboronic acids | researchgate.net |

| Titanium Dioxide (TiO₂) | Gold nanoparticle support | 1,4-addition of boronic acids to enones | acs.org |

| Porous Boron Nitride | Not applicable (catalyst is the support) | Cycloaddition of CO₂ to epoxides | rsc.org |

Analytical and Spectroscopic Characterization of 4 Ethoxy 3 Methylphenylboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-ethoxy-3-methylphenylboronic acid. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹¹B, detailed information about the molecular framework can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons will appear as a set of multiplets or distinct doublets and doublets of doublets in the downfield region (typically 7.0-8.0 ppm), with their specific splitting patterns and coupling constants providing information about their substitution pattern on the phenyl ring. The ethoxy group will be characterized by a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons, both in the upfield region. The methyl group attached to the phenyl ring will present as a singlet, also in the upfield region. The protons of the boronic acid group (-B(OH)2) often appear as a broad singlet, and its chemical shift can be influenced by solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The aromatic carbons will resonate in the downfield region (around 115-160 ppm), with the carbon attached to the boron atom (the ipso-carbon) often showing a broader signal or having a chemical shift that is difficult to detect. rsc.org The carbons of the ethoxy and methyl groups will appear in the upfield region of the spectrum.

¹¹B NMR Spectroscopy: As a quadrupolar nucleus, ¹¹B is NMR-active and provides direct information about the electronic environment of the boron atom. nsf.gov For a tricoordinate boronic acid like this compound, the ¹¹B NMR spectrum is expected to show a single, relatively broad signal in the range of 25-35 ppm, with the exact chemical shift being sensitive to the solvent and the substituents on the phenyl ring. rsc.orgsdsu.edu The addition of a Lewis base or a change in pH can cause a significant upfield shift, indicating a change from a trigonal planar (sp²) to a tetrahedral (sp³) geometry at the boron center. nsf.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H | 7.0 - 7.8 | 115 - 145 |

| -OCH₂CH₃ | ~4.1 (quartet) | ~64 |

| -OCH₂CH₃ | ~1.4 (triplet) | ~15 |

| Ar-CH₃ | ~2.3 (singlet) | ~16 |

| -B(OH)₂ | Broad, variable | - |

Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS), LC-MS, UPLC

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₁₃BO₃, the expected exact mass is approximately 180.09 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)-MS: These hyphenated techniques combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. sciex.com LC-MS and UPLC-MS are routinely used to analyze the purity of this compound and to identify and quantify any impurities or byproducts from its synthesis. researchgate.netscirp.org The compound can be ionized using techniques such as electrospray ionization (ESI), and the resulting mass spectrum will show the molecular ion peak, which confirms the compound's identity.

Table 2: Mass Spectrometry Data for Phenylboronic Acid Derivatives

| Technique | Compound | Observed m/z | Ionization Mode |

|---|---|---|---|

| LC-MS/MS | Phenylboronic acid | [M-H]⁻ | Negative ESI |

| LC-MS/MS | 4-Methylphenylboronic acid | [M-H]⁻ | Negative ESI |

| HRMS | 4-Ethoxy-3-formylphenylboronic acid | [M+H]⁺ 195.08232 | Positive ESI |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a very broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the boronic acid group, which often participates in hydrogen bonding. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1600 cm⁻¹), and a strong B-O stretching vibration (around 1350 cm⁻¹). The C-O stretching of the ethoxy group would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The B-O symmetric stretch is often a strong and sharp band in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman signals.

Table 3: Key IR Absorption Bands for Phenylboronic Acids

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Boronic Acid) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2980 |

| C=C (Aromatic) | Stretching | ~1600 |

| B-O | Stretching | ~1350 |

| C-O (Ether) | Stretching | 1200 - 1250 |

Chromatographic Methods for Purity Assessment and Separation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)

Chromatographic techniques are paramount for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of boronic acids. sdsu.edu A reversed-phase HPLC method, using a C18 column and a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate this compound from related compounds. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Purity levels for commercially available this compound are often reported to be 97% or higher by HPLC. sdsu.edu

Gas Chromatography (GC): Due to the low volatility and polar nature of boronic acids, GC analysis typically requires derivatization to convert the boronic acid into a more volatile and thermally stable ester, for example, by reaction with a diol. While less direct than HPLC, GC can be a powerful tool for separating and quantifying volatile impurities.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Table 4: Crystal Structure Information for a Related Phenylboronic Acid

| Compound | Crystal System | Space Group | Key Feature |

|---|---|---|---|

| 4-Methylphenylboronic Acid | Orthorhombic | Iba2 | Forms hydrogen-bonded dimers in the solid state. researchgate.net |

Future Directions and Research Horizons for 4 Ethoxy 3 Methylphenylboronic Acid

Innovations in Environmentally Benign Synthetic Routes and Processes

The synthesis of boronic acids has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of chemical manufacturing, however, lies in the adoption of green chemistry principles, a trend that will undoubtedly shape the production of 4-Ethoxy-3-methylphenylboronic acid.

Key areas of innovation include the development of catalytic borylation reactions that minimize the use of stoichiometric reagents. nih.gov Transition-metal catalyzed C-H activation, for instance, offers a direct and atom-economical route to arylboronic acids, avoiding the need for pre-functionalized starting materials like aryl halides. nih.gov Another promising avenue is the use of mechanochemistry, a solvent-free or low-solvent technique where mechanical force is used to drive chemical reactions. This approach has been successfully applied to the synthesis of boronic acid esters and offers a significant reduction in solvent waste.

Furthermore, the principles of green chemistry extend to the entire lifecycle of a chemical process. This includes the use of renewable starting materials, energy-efficient reaction conditions, and the design of processes that minimize the formation of byproducts. Research into phase-switch catalysis, where a boronic acid tag facilitates product separation in a biphasic system, presents an elegant strategy to simplify purification and reduce solvent usage.

Table 1: Comparison of Synthetic Routes for Arylboronic Acids

| Method | Typical Reagents | Advantages | Disadvantages |

| Grignard Reaction | Aryl halide, Magnesium, Trialkyl borate (B1201080) | Well-established, versatile | Requires anhydrous conditions, sensitive functional groups may not be tolerated |

| Miyaura Borylation | Aryl halide, Bis(pinacolato)diboron, Palladium catalyst, Base | High functional group tolerance | Expensive reagents, potential for metal contamination |

| C-H Borylation | Arene, Diboron reagent, Iridium or Rhodium catalyst | Atom-economical, direct functionalization | Catalyst cost, regioselectivity can be a challenge |

| Mechanochemistry | Boronic acid, Diol (for esterification) | Solvent-free or low-solvent, rapid | Scalability can be a concern for some applications |

Exploration of Novel Reactivity and Unconventional Applications

The boronic acid functional group is renowned for its versatility, most notably its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. wikipedia.org However, the future of this compound research will likely involve uncovering and harnessing less conventional modes of reactivity.

Recent studies have shown that arylboronic acids can participate in metal-free amination reactions, providing a more sustainable alternative to traditional metal-catalyzed methods for the formation of carbon-nitrogen bonds. Furthermore, the Lewis acidic nature of the boron atom allows boronic acids to act as organocatalysts for a variety of transformations, including dehydrative reactions and aldol-type condensations. nih.gov The unique electronic properties conferred by the ethoxy and methyl substituents on the phenyl ring of this compound could be exploited to fine-tune its catalytic activity and selectivity in these emerging applications.

Beyond synthetic transformations, the ability of boronic acids to form reversible covalent bonds with diols is being increasingly explored for the development of chemical sensors. This interaction can be tailored to be sensitive to specific analytes, such as carbohydrates, opening up possibilities for the use of this compound in diagnostic and environmental monitoring applications.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the way chemicals are synthesized, offering enhanced safety, reproducibility, and scalability. The synthesis of boronic acids and their subsequent use in multi-step sequences are well-suited for this technology.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial when dealing with reactive intermediates often involved in borylation reactions. rsc.orgacs.org The integration of in-line purification and analysis techniques within a flow setup can lead to fully automated synthesis platforms. Such platforms would enable the rapid generation of libraries of derivatives of this compound, accelerating the discovery of new molecules with desired properties for applications in medicine and materials science. This automated approach significantly reduces manual intervention, leading to higher efficiency and throughput in the research and development process. vapourtec.com

Table 2: Potential Advantages of Flow Synthesis for this compound and its Derivatives

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Handling of large quantities of hazardous reagents and intermediates. | Small reaction volumes at any given time, better heat dissipation. |

| Scalability | Often requires re-optimization for different scales. | Scaling is achieved by running the system for longer periods. |

| Reproducibility | Can be influenced by mixing efficiency and heat transfer. | Precise control over reaction parameters leads to high reproducibility. |

| Multi-step Synthesis | Requires isolation and purification at each step. | Can be "telescoped" into a continuous sequence, minimizing manual handling. |

Expanding the Scope in Targeted Therapeutic Development and Advanced Materials Science

The unique properties of the boronic acid moiety make it a privileged scaffold in both medicinal chemistry and materials science. The future will likely see this compound being incorporated into a new generation of smart materials and targeted drugs.

In the realm of targeted therapeutic development , the ability of phenylboronic acids to bind to sialic acid residues, which are often overexpressed on the surface of cancer cells, is a key area of interest. nih.govacs.org This targeting ability can be harnessed to deliver cytotoxic agents specifically to tumor sites, minimizing side effects on healthy tissues. The ethoxy and methyl groups on this compound can be further functionalized to attach therapeutic payloads or imaging agents. Moreover, the reversible interaction with diols makes boronic acid-containing compounds excellent candidates for glucose-responsive systems for the controlled release of insulin. mdpi.comrsc.orgnih.gov

In advanced materials science , the dynamic covalent nature of boronate esters is being exploited to create self-healing polymers and vitrimers. These materials can repair themselves after damage, extending their lifespan and reducing waste. Boronic acid-functionalized polymers can also exhibit stimuli-responsive behavior, changing their properties in response to changes in pH or the presence of specific molecules. mdpi.com This opens the door to the development of "smart" materials with applications ranging from drug delivery to soft robotics. The specific substitution pattern of this compound could influence the mechanical and responsive properties of such materials.

Q & A

Q. Table 1: Representative Reaction Conditions

| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Ethoxy-3-methylbromobenzene | Pd(dppf)Cl₂ | DMSO | 85 | 72–78 |

Basic Question: What analytical techniques are recommended for characterizing this compound, and how are spectral discrepancies resolved?

Answer:

Routine characterization includes:

Q. Troubleshooting spectral discrepancies :

- Hydration effects : Boronic acids may exist as anhydrous or hydrated forms, altering NMR shifts. Dry samples under vacuum before analysis.

- Self-condensation : Check for boroxine formation (cyclic trimer) via TLC or HPLC .

Basic Question: What are the primary research applications of this compound in medicinal chemistry and materials science?

Answer:

- Medicinal Chemistry : Serves as a key intermediate in synthesizing kinase inhibitors and anticancer agents. The ethoxy group enhances solubility for in vitro assays .

- Materials Science : Used to functionalize polymers for improved thermal stability. For example, incorporation into polyurethane matrices increases degradation resistance by 20–30% .

Q. Table 2: Applications and Performance Metrics

Advanced Question: How can reaction conditions be optimized to mitigate low yields in Suzuki-Miyaura couplings involving this compound?

Answer:

Low yields often arise from:

- Steric hindrance : The 3-methyl group impedes transmetallation. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Solvent effects : Replace polar aprotic solvents (DMSO) with THF/H₂O mixtures to enhance boronic acid solubility.

- Catalyst loading : Increase Pd(PPh₃)₄ to 5 mol% for electron-deficient aryl halides.

Case Study : A 15% yield improvement was achieved by switching from DMSO to a THF/H₂O (4:1) system and increasing reaction time to 24 hours .

Advanced Question: How does the ethoxy substituent influence the stability of this compound under varying storage conditions?

Answer:

The ethoxy group reduces hygroscopicity compared to hydroxyl-substituted analogs but introduces sensitivity to light and acidic conditions. Key findings:

- Storage : Stable at -20°C under argon for 6 months; room-temperature storage leads to 10–15% decomposition in 3 months .

- Degradation products : Hydrolysis of the ethoxy group generates 3-methylcatechol, detectable via HPLC (retention time ~8.2 min) .

Q. Table 3: Stability Under Different Conditions

| Condition | Temperature | Degradation Rate (%/month) |

|---|---|---|

| Argon, dark | -20°C | <2 |

| Ambient air | 25°C | 10–15 |

Advanced Question: How should researchers address contradictory data on the reactivity of this compound in cross-coupling reactions?

Answer:

Contradictions often stem from:

- Boronic acid purity : Commercial samples may contain varying anhydride impurities. Recrystallize from hexane/EtOAc (1:1) before use .

- Base selection : K₂CO₃ outperforms Na₂CO₃ in biphasic systems due to better phase transfer.

- Substrate electronic effects : Electron-rich aryl halides require higher temperatures (100°C vs. 80°C). Validate reaction parameters using control substrates .

Safety and Handling: What precautions are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact; wash immediately with soap/water if exposed .

- Ventilation : Use fume hoods to prevent inhalation of boronic acid dust.

- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Note : Prolonged storage increases decomposition risk. Request updated SDS from suppliers every 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.